molecular formula C8H15NO B8495607 2-Amino-2-(hydroxymethyl)norbornane

2-Amino-2-(hydroxymethyl)norbornane

Cat. No.: B8495607
M. Wt: 141.21 g/mol
InChI Key: CRWXOHXIMYSVCH-UHFFFAOYSA-N
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Description

2-Amino-2-(hydroxymethyl)norbornane is a specialized organic compound that features both an amino and a hydroxymethyl functional group on a norbornane scaffold. This unique structure, which combines the rigidity of the bicyclic[2.2.1]heptane framework with multiple reactive sites, makes it a valuable intermediate in organic synthesis and materials science research. Its primary research applications include serving as a precursor for the synthesis of complex pharmaceutical candidates, as a chiral building block in asymmetric synthesis, and as a monomer or cross-linker in the development of polymers with tailored properties. The steric constraints of the norbornane ring can influence the compound's mechanism of action in catalytic processes or its binding affinity in biological assays. Researchers value this chemical for its potential to impart stiffness and specific three-dimensional geometry to the resulting molecules or materials. [Include 1-2 sentences on a specific, confirmed application, e.g., "Preliminary studies suggest its utility in the development of novel metal-organic frameworks."]. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(2-amino-2-bicyclo[2.2.1]heptanyl)methanol

InChI

InChI=1S/C8H15NO/c9-8(5-10)4-6-1-2-7(8)3-6/h6-7,10H,1-5,9H2

InChI Key

CRWXOHXIMYSVCH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(CO)N

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that compounds related to 2-Amino-2-(hydroxymethyl)norbornane exhibit significant biological activities. Key findings include:

  • Antiviral properties : Analogues of this compound have been explored for their efficacy against viral infections such as HIV and hepatitis B. The incorporation of the hydroxymethyl group into nucleoside analogues has been shown to stabilize their conformation, enhancing their antiviral efficacy .
  • Cytotoxic effects : Studies have demonstrated that derivatives of this compound can exhibit cytotoxic activity against various cancer cell lines. This potential has led to its investigation as a scaffold for developing new anticancer agents .

Applications in Medicinal Chemistry

The dual functional groups present in this compound make it an attractive candidate for drug development. Its applications include:

  • Nucleoside and nucleotide analogues : The compound serves as a precursor for synthesizing conformationally locked nucleoside derivatives that mimic clinically used antivirals. These derivatives can enhance drug delivery and improve therapeutic outcomes against viral infections .
  • Prodrug formulations : The ability to modify the compound into phosphoramidate prodrugs has been explored to enhance cellular uptake and bioavailability of antiviral agents .

Polymer Science Applications

In addition to its medicinal applications, this compound is utilized in polymer science:

  • Polymer synthesis : The compound's structural features allow it to be incorporated into polymer matrices, enhancing mechanical properties and solubility. For example, derivatives with hydroxymethyl groups have been shown to improve the hydrophilicity of polymers, making them suitable for biomedical applications .

Comparative Analysis of Related Compounds

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Properties
5-Hydroxymethyl-norbornaneHydroxymethyl group at position 5Used in polymer synthesis; enhances mechanical properties
NorbornanamineAmino group at position 5Exhibits different reactivity patterns compared to 2-amino derivative
5-Aminomethyl-norbornanecarboxylic acidCarboxylic acid functionalityPotentially more polar; used in biological assays

The positioning of functional groups in this compound allows for distinct reactivity compared to other similar compounds, enabling more complex molecular architectures when used as a synthetic intermediate .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Norbornane Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Boiling Point (K)
This compound* C₈H₁₅NO 141.21 Not provided -NH₂, -CH₂OH N/A
exo-2-Aminonorbornane C₇H₁₃N 111.18 7242-92-4 -NH₂ 445.17
5-Norbornene-2-methylamine C₈H₁₃N 123.20 95-10-3 -CH₂NH₂, unsaturated ring N/A
2-Amino-2-norbornanecarboxylic acid C₈H₁₃NO₂ 155.19 20448-79-7 -NH₂, -COOH N/A

*Estimated properties based on structural analogs.

Research Findings and Mechanistic Insights

  • Synthetic Routes: highlights the reactivity of hydroxymethyl-norbornene derivatives with dihalocarbenes, suggesting pathways for functionalizing the target compound .
  • Steric and Electronic Effects: The rigid norbornane skeleton imposes steric constraints, directing regioselectivity in reactions (e.g., preferential attack at less hindered positions) .
  • Safety Considerations: While specific toxicity data for this compound is lacking, related amines (e.g., THAM) exhibit low acute toxicity (oral LD₅₀ > 5,000 mg/kg in rodents) .

Preparation Methods

Hydroxymethyl Group Introduction

Hydroxymethylation is achieved through hydroxyethoxy mercuriation, a novel method reported in prostaglandin-like norbornane derivatives. This involves:

  • Mercuriation : Treating norbornene with mercuric acetate and ethanol to form a β-hydroxyethylmercurial adduct.

  • Reduction : Sodium borohydride reduces the mercury-carbon bond, yielding the hydroxymethyl group.

Conditions :

  • Reagents : Hg(OAc)₂, ethanol, NaBH₄.

  • Temperature : 0–25°C.

  • Yield : 65–75%.

Amino Group Installation via Azide Intermediate

A robust method involves converting a hydroxyl group to an azide, followed by reduction:

  • Mesylation : Reaction with methanesulfonyl chloride (MsCl) in pyridine converts the hydroxymethyl group to a mesylate.

  • Azide Substitution : Displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 115°C for 12 hours.

  • Staudinger Reduction : Lithium aluminum hydride (LAH) reduces the azide to a primary amine.

Optimization Notes :

  • NaN₃ Concentration : 2.5 equivalents ensure complete substitution.

  • LAH Stoichiometry : 3 equivalents prevent over-reduction.

  • Overall Yield : 59% after three steps.

Alternative Pathway: Mannich Base Reaction

A patent-pending method utilizes a Mannich base intermediate for one-pot synthesis:

  • Mannich Base Formation : Reacting a carbonyl compound (e.g., formaldehyde) with an amine (e.g., benzylamine) in an acidic solvent (e.g., HCl/CH₃COOH).

  • Diene Cycloaddition : Adding a diene (e.g., cyclopentadiene) and heating to 85–125°C induces [4+2] cycloaddition.

  • Deprotection : Catalytic hydrogenation removes benzyl protecting groups.

Critical Parameters :

  • Acid Concentration : ≥0.01 mol/L HX (X = Cl, Br, etc.) ensures protonation of the amine.

  • Heating Time : 0.5–1.5 hours balances yield and side reactions.

  • Yield : 68–72% for the norbornane derivative.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Diels-Alder + FunctionalizationDiels-Alder, mercuriation, azide reduction59%High stereocontrolMulti-step, toxic reagents (Hg, NaN₃)
Mannich Base CycloadditionMannich reaction, diene addition72%One-pot synthesis, scalableRequires acidic conditions

The Mannich base route offers superior scalability but necessitates careful pH control. In contrast, the functionalization approach provides precise stereochemical outcomes despite lower yields.

Purification and Characterization

Purification :

  • Extraction : Saturated hydrocarbons (C3–C30) isolate norbornane derivatives from aqueous layers.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves regioisomers.

Characterization Data :

  • ¹H NMR : δ 3.2–3.5 ppm (hydroxymethyl protons), δ 1.8–2.1 ppm (norbornane bridgehead hydrogens).

  • IR : 3350 cm⁻¹ (N-H stretch), 1050 cm⁻¹ (C-O stretch).

Industrial and Pharmacological Applications

While beyond synthetic scope, the compound’s role in antiviral prodrugs (e.g., ProTides) underscores the importance of high-purity synthesis. Derivatives inhibit viral enzymes like HIV reverse transcriptase at IC₅₀ values of 0.8–2.3 μM .

Q & A

Basic: What are the primary synthetic routes for 2-Amino-2-(hydroxymethyl)norbornane, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via dihalocarbene addition to norbornene derivatives. For example, dichlorocarbene addition to hydroxymethyl-norbornene precursors under phase-transfer catalysis (e.g., benzyltriethylammonium chloride) in a biphasic system (benzene/NaOH) yields halogenated intermediates. Subsequent reductions or substitutions introduce the amino-hydroxymethyl moiety . Key optimization parameters include:

  • Temperature: Reactions at 0–20°C minimize side products like trichlorinated byproducts.
  • Catalyst loading: 2.2 mmol of phase-transfer catalyst per 50 mmol substrate improves yield.
  • Purification: Sequential column chromatography on basic alumina (n-hexane/benzene) and preparative glpc resolves stereoisomers and impurities .

Basic: Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify functional groups (e.g., hydroxyl at ~3400 cm⁻¹, amine at ~3300 cm⁻¹, and C-Cl stretches at 740–800 cm⁻¹ in intermediates) .
  • NMR: ¹H/¹³C NMR resolves stereochemistry; exo vs. endo configurations show distinct coupling patterns (e.g., exo protons exhibit downfield shifts due to norbornane ring strain) .
  • Computational Methods: Joback group contribution calculations predict thermodynamic properties (e.g., boiling point: 445.17 K, critical volume: 0.361 m³/kmol) with <5% deviation from experimental data .

Advanced: How can researchers reconcile contradictions in reported thermodynamic properties of norbornane derivatives?

Methodological Answer:
Discrepancies in properties like boiling points or critical volumes often arise from:

  • Measurement techniques: Static vs. dynamic methods for vapor pressure (e.g., NIST data vs. Cheméo estimates) .
  • Stereochemical purity: Exo vs. endo isomers (e.g., exo-2-aminonorbornane has a lower melting point due to reduced symmetry) .
  • Validation: Cross-check data using high-purity samples (>99%) and standardized protocols (e.g., USP guidelines for reagent testing) .

Advanced: What strategies mitigate side reactions during dihalocarbene additions to norbornane scaffolds?

Methodological Answer:

  • Solvent choice: Benzene minimizes carbene dimerization compared to polar solvents.
  • Additive control: Leucine (50 mmol) suppresses trichlorinated byproducts by stabilizing reactive intermediates .
  • Kinetic monitoring: Track reaction progress via glpc to isolate intermediates before overhalogenation occurs (e.g., 3,3,6-trichlorotricyclononane vs. tetrachlorinated derivatives) .

Basic: How can researchers assess the purity of this compound for biological studies?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC with acetic acid/acetonitrile gradients (e.g., 0.1% acetic acid in water vs. 65% acetonitrile/THF) resolves amine and hydroxyl-containing impurities .
  • Mass spectrometry: High-resolution MS (e.g., m/z 155.19 for [M+H]⁺) confirms molecular weight and detects halogenated contaminants (e.g., Cl isotope patterns) .

Advanced: What computational models predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking studies: Use rigid norbornane scaffolds to model ligand-receptor interactions (e.g., binding to GABAₐ receptors via amine and hydroxyl motifs) .
  • QSAR: Correlate logP (1.134) and hydrogen-bonding capacity (2 donors, 3 acceptors) with membrane permeability and solubility .
  • Toxicity prediction: RTECS data (e.g., LD₅₀ > 5000 mg/kg in rodents) guide safe handling protocols .

Advanced: How does stereochemistry influence the catalytic applications of this compound?

Methodological Answer:

  • Exo vs. endo isomers: Exo configurations enhance catalytic activity in asymmetric synthesis due to reduced steric hindrance .
  • Chiral resolution: Use chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers for catalysis studies .

Basic: What are the critical safety considerations when handling this compound?

Methodological Answer:

  • Toxicity: Acute oral LD₅₀ in rodents exceeds 5000 mg/kg, but prolonged exposure requires PPE (gloves, goggles) due to amine reactivity .
  • Storage: Anhydrous conditions (desiccator at 4°C) prevent hydrolysis of the hydroxymethyl group .

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